Superior Conjugate Stability vs. FITC
Fluorescein-NHS ester forms an amide bond with primary amines, whereas FITC forms a less stable thiourea linkage. In a comparative study using capillary zone electrophoresis, CFSE (a succinimidyl ester analog of Fluorescein-NHS ester) demonstrated superior conjugate-bond stability when subjected to incubation at 37°C, while the FITC conjugate exhibited inferior performance [1]. The relative rate of conjugation and stability of the resulting conjugate were superior for CFSE over FITC for both myoglobin and L-lysine [1]. Vendor technical notes further confirm that FITC-labeled peptides tend to deteriorate more quickly than corresponding FAM (Fluorescein-NHS ester) conjugates .
| Evidence Dimension | Conjugate bond stability (amide vs. thiourea) |
|---|---|
| Target Compound Data | Amide bond formation; stable under 37°C incubation. |
| Comparator Or Baseline | FITC: Thiourea bond formation; inferior stability at 37°C. |
| Quantified Difference | Not explicitly quantified in the study, but stated as 'inferior performance' and 'more quickly deteriorated'. |
| Conditions | Capillary zone electrophoresis; 37°C incubation. |
Why This Matters
For long-term assays or storage, the amide linkage of Fluorescein-NHS ester minimizes signal loss, reducing experimental variability and reagent waste.
- [1] Paquette, D. M., & Singhal, R. P. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. Bioconjugate Chemistry, 6(4), 395-402. DOI: 10.1021/bc00034a015 View Source
